

# An In-depth Technical Guide to 1,2,3-Trifluoro-4-methoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3,4-Trifluoroanisole

Cat. No.: B1306034

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-methoxybenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related compounds and established chemical principles to offer a detailed profile. This guide covers the physicochemical properties, spectroscopic data, a representative synthesis protocol, expected chemical reactivity, potential applications in drug development, and a safety assessment. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

## Introduction

1,2,3-Trifluoro-4-methoxybenzene (CAS No. 203245-16-3) is a halogenated derivative of anisole.<sup>[1]</sup> The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules. Fluorinated organic compounds are of significant interest in drug discovery, as the incorporation of fluorine can enhance pharmacokinetic and pharmacodynamic properties.<sup>[2][3][4][5]</sup> The methoxy group also plays a crucial role in modulating the biological activity and metabolic pathways of drug candidates.<sup>[6]</sup>

This guide aims to provide a thorough understanding of 1,2,3-trifluoro-4-methoxybenzene for researchers engaged in synthetic chemistry and drug development.

## Physicochemical Properties

Direct experimental data for the physicochemical properties of 1,2,3-trifluoro-4-methoxybenzene are not readily available in the reviewed literature. However, properties can be estimated based on data from its isomers and related compounds. The table below summarizes the known and estimated properties.

Property	Value	Source/Notes
IUPAC Name	1,2,3-trifluoro-4-methoxybenzene	-
CAS Number	203245-16-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O	[1]
Molecular Weight	162.11 g/mol	[1]
Appearance	Likely a colorless liquid	Inferred from related compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Likely soluble in organic solvents	Inferred from related compounds

## Spectroscopic Data

Specific spectroscopic data for 1,2,3-trifluoro-4-methoxybenzene is not available. However, data for related isomers such as 1-methoxy-4-(trifluoromethyl)benzene can provide valuable reference points for spectral interpretation.

Table 2: Spectroscopic Data for 1-methoxy-4-(trifluoromethyl)benzene (CAS 402-52-8)

Spectrum Type	Key Features	Source
$^1\text{H}$ NMR	Data available but not detailed in search results.	[7]
$^{13}\text{C}$ NMR	Data available but not detailed in search results.	[8]
$^{19}\text{F}$ NMR	Data available but not detailed in search results.	[8]
Mass Spec (GC-MS)	Top peaks at m/z 176, 133, 145.	[8]
IR Spectroscopy	Data available from FTIR and ATR-IR.	[8]

## Synthesis and Reactivity

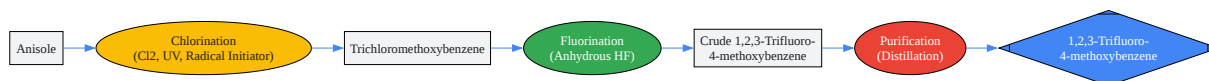
### Representative Synthesis

A specific, detailed experimental protocol for the synthesis of 1,2,3-trifluoro-4-methoxybenzene was not found in the search results. However, a general approach for the synthesis of related trifluoromethoxybenzene compounds involves the fluorination of a corresponding chlorinated precursor. The following is a representative protocol for a similar compound, which could be adapted for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene[9]

- Chlorination of Anisole: Anisole (150g) and a radical initiator (7.5g) in a suitable solvent such as 4-chlorobenzotrifluoride (750g) are heated to 90-100°C under UV irradiation. Chlorine gas is bubbled through the mixture at a controlled rate for several hours. After the reaction is complete, the mixture is purged with nitrogen to remove dissolved gases, and the solvent is removed to yield crude trichloromethoxybenzene.[9]
- Fluorination: The crude trichloromethoxybenzene (265g) is charged into a stainless-steel autoclave with anhydrous hydrogen fluoride (252g). The mixture is heated to 80°C and maintained for 4-6 hours under pressure.[9]

- Purification: The crude trifluoromethoxybenzene is isolated and purified by distillation.[9]



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Caption: Representative synthesis workflow for a trifluoromethoxybenzene derivative.

## Chemical Reactivity

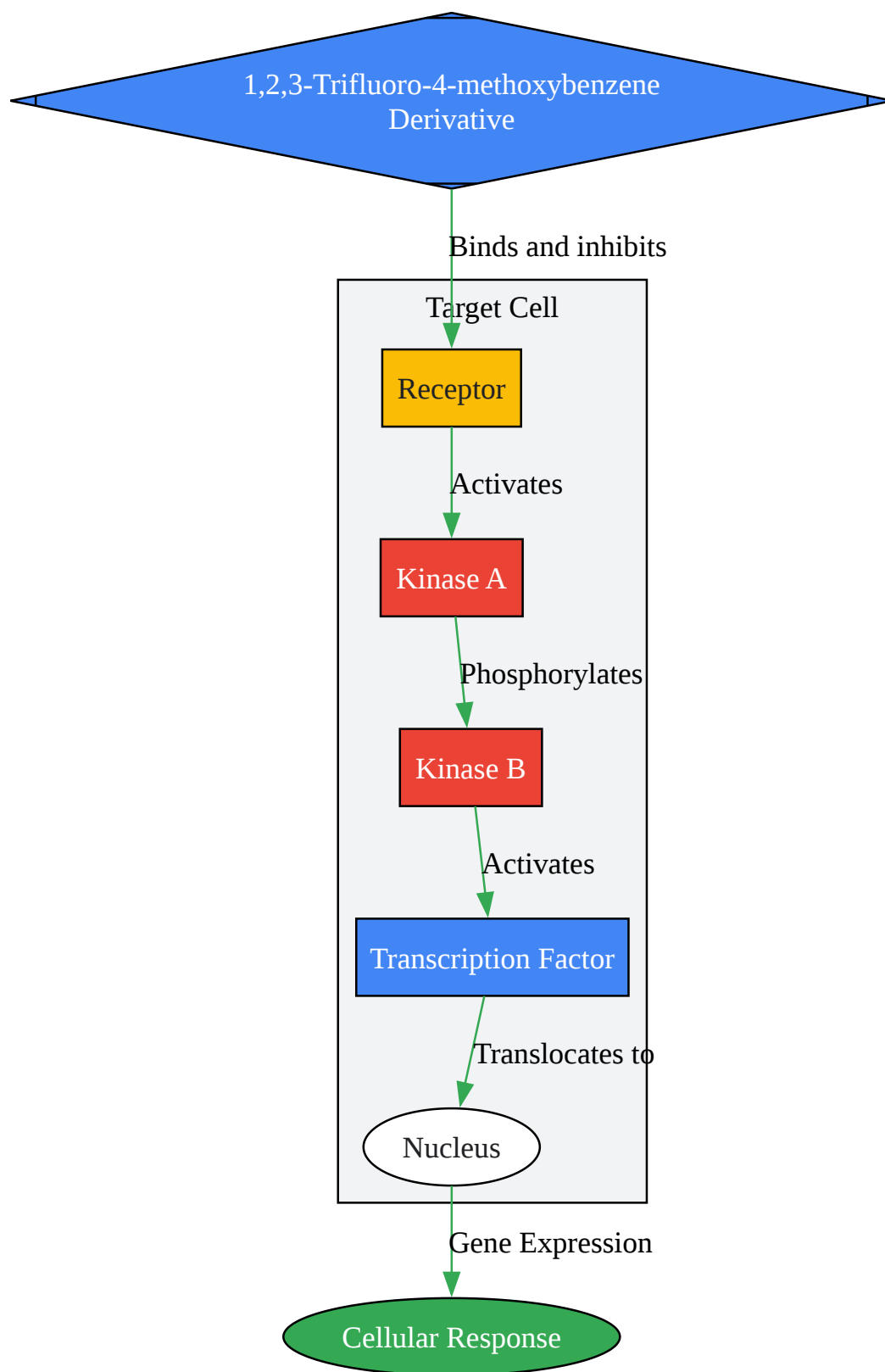
The reactivity of 1,2,3-trifluoro-4-methoxybenzene is dictated by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoro substituents on the aromatic ring. The fluorine atoms are expected to be relatively inert to nucleophilic aromatic substitution unless under harsh conditions, due to the presence of the activating methoxy group. The benzene ring is activated towards electrophilic aromatic substitution, with the position of substitution directed by the methoxy and fluoro groups.

## Applications in Drug Development

While specific applications of 1,2,3-trifluoro-4-methoxybenzene in drug development are not documented in the provided search results, the structural motifs are highly relevant to medicinal chemistry.

- Fluorine in Medicinal Chemistry: The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[2][3][4][5] This is a widely used strategy to improve the overall pharmacological profile of a molecule.[2][3][4][5]
- Methoxy Group in Drug Design: The methoxy group is a common substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]

Given these properties, 1,2,3-trifluoro-4-methoxybenzene represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in various disease areas.



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Caption: Hypothetical signaling pathway modulation by a derivative.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1,2,3-trifluoro-4-methoxybenzene was not found. However, based on the safety information for related compounds such as 1,2,3-trifluoro-4-nitrobenzene and other fluorinated aromatic compounds, the following precautions should be taken:

- Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10][11]
- Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.

Table 3: GHS Hazard Information for Structurally Related Compounds

Compound	GHS Pictograms	Hazard Statements
1,2,3-Trifluoro-4-nitrobenzene	Warning	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [10][11]
1,2,4-Trifluorobenzene	Danger	Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[12]

## Conclusion

1,2,3-Trifluoro-4-methoxybenzene is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, this technical guide provides a foundational understanding of its likely properties, reactivity, and applications by drawing on information from closely related compounds. Further experimental

investigation is warranted to fully characterize this compound and unlock its potential for the development of novel and improved chemical entities. Researchers are advised to proceed with appropriate safety precautions, drawing guidance from the safety profiles of structurally similar molecules.

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